molecular formula C10H10O5 B1590799 2-(4-Acetoxyphenoxy)acetic acid CAS No. 20872-29-1

2-(4-Acetoxyphenoxy)acetic acid

Cat. No. B1590799
CAS RN: 20872-29-1
M. Wt: 210.18 g/mol
InChI Key: GEHROUVMFOQBMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-Acetoxyphenoxy)acetic acid consists of 10 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The exact structure and other details like bond lengths and angles are not available in the retrieved papers.

Scientific Research Applications

Adsorption and Environmental Impact

Research has demonstrated the efficacy of granular activated carbon in adsorbing phenoxy acid herbicides, such as 2,4-dichlorophenoxy-acetic acid, from aqueous solutions. This study highlights the potential for removing herbicide contaminants from water, contributing to environmental protection efforts (Aksu & Kabasakal, 2004).

Analytical Chemistry Applications

Molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography have been used for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This method shows promise for detecting herbicides in biological and environmental samples, highlighting the compound's utility in analytical chemistry (Omidi et al., 2014).

Anti-mycobacterial Research

Phenoxy acetic acid derivatives have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis, indicating their potential in developing new anti-tuberculosis agents (Yar, Siddiqui, & Ali, 2006).

Crystal Structure and Material Science

The crystal structure and material properties of 2-(4-fluorophenoxy) acetic acid have been elucidated, providing insights into the molecular interactions and potential applications in material science (Prabhuswamy et al., 2021).

Herbicide Analysis and Environmental Monitoring

Capillary electrophoresis has been applied to the separation of phenoxyalkyl acid herbicides, including 2,4-D and MCPA, from agricultural formulations. This technique offers a rapid and efficient method for the analysis of herbicides, contributing to environmental monitoring and safety assessments (Farran, Serra, & Sepaniak, 1999).

Biochemical Analysis

Cellular Effects

The effects of 2-(4-Acetoxyphenoxy)acetic acid on various types of cells and cellular processes are profound. In plant cells, it has been observed to influence cell signaling pathways and gene expression . The compound can modulate the activity of auxin transporters, leading to altered auxin distribution within the plant. This, in turn, affects cell elongation, division, and differentiation. In animal cells, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to disruptions in energy production and overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in continuous nerve signal transmission and eventual paralysis of the target organism. Additionally, the compound can interfere with other enzymes involved in metabolic pathways, further contributing to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These changes can persist even after the compound is no longer present, indicating potential long-term impacts on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild symptoms such as lethargy and reduced activity . At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death. Studies have identified threshold doses at which these adverse effects become pronounced, highlighting the importance of careful dosage regulation in both research and agricultural applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as acetylcholinesterase and other metabolic enzymes . The compound can affect metabolic flux by inhibiting key enzymes, leading to the accumulation of intermediate metabolites and disruptions in normal metabolic processes. These effects can have significant implications for energy production, cellular respiration, and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall toxicity and effectiveness as an insecticide.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This localization is essential for understanding the precise mechanisms by which this compound exerts its effects on cells and organisms.

properties

IUPAC Name

2-(4-acetyloxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-7(11)15-9-4-2-8(3-5-9)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHROUVMFOQBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552945
Record name [4-(Acetyloxy)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20872-29-1
Record name 2-[4-(Acetyloxy)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20872-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Acetyloxy)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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